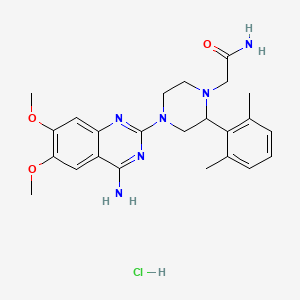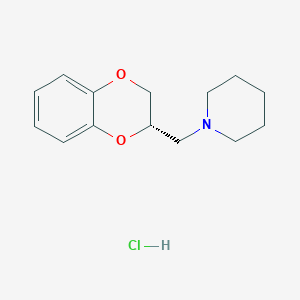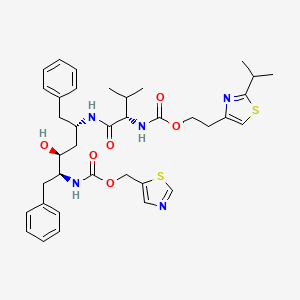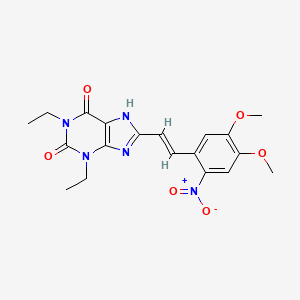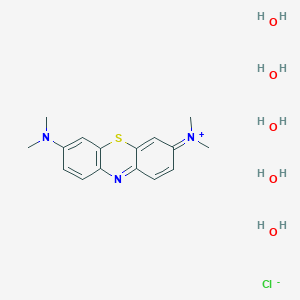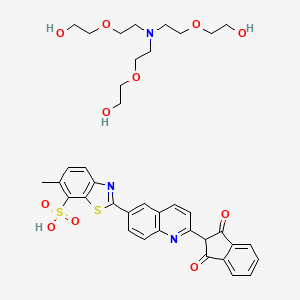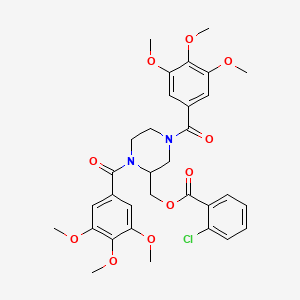
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route may include:
Nucleophilic Substitution: Introduction of the bromophenoxy group via a nucleophilic substitution reaction.
Electrophilic Aromatic Substitution: Introduction of the fluoro group through electrophilic aromatic substitution.
Ether Formation: Formation of the propoxy group through etherification.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the halogenated groups, leading to dehalogenated products.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- depends on its specific application. For instance, if used as a pharmaceutical, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-fluoro-2-(4-bromophenoxy)-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-chlorophenoxy)-1-fluoro-4-((2-(4-bromophenyl)-2-methylpropoxy)methyl)
- Benzene, 2-(4-bromophenoxy)-1-chloro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)
Uniqueness
The uniqueness of Benzene, 2-(4-bromophenoxy)-1-fluoro-4-((2-(4-chlorophenyl)-2-methylpropoxy)methyl)- lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
83492-83-5 |
|---|---|
Molekularformel |
C23H21BrClFO2 |
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
2-(4-bromophenoxy)-4-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C23H21BrClFO2/c1-23(2,17-4-8-19(25)9-5-17)15-27-14-16-3-12-21(26)22(13-16)28-20-10-6-18(24)7-11-20/h3-13H,14-15H2,1-2H3 |
InChI-Schlüssel |
OSGPUJRJFJWBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


